molecular formula C14H18BrNO2 B322819 3-bromo-N-cyclohexyl-4-methoxybenzamide

3-bromo-N-cyclohexyl-4-methoxybenzamide

Cat. No.: B322819
M. Wt: 312.2 g/mol
InChI Key: TXPSEGUIBIYVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-cyclohexyl-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the class of 3-alkoxybenzamide derivatives, which have been identified as a promising scaffold for the development of novel antibacterial agents . These derivatives function by targeting and inhibiting the bacterial cell division protein FtsZ, a highly conserved tubulin-like GTPase that is essential for prokaryotic cell division . The inhibition of FtsZ GTPase activity disrupts the formation of the Z-ring, leading to defective septum formation and ultimately causing bacterial cell death without affecting eukaryotic tubulin, thus presenting a potential for a selective therapeutic window . The structural features of this compound—comprising a benzamide core with a bromo substituent, a methoxy group, and a cyclohexyl moiety—are critical for its interaction with the target protein and its overall physicochemical properties. Research into structurally similar benzamide compounds has shown potent activity against Gram-positive bacteria, including Staphylococci species . Beyond its potential antibacterial applications, the benzamide core is a privileged structure in drug discovery, appearing in investigational compounds for other therapeutic areas, including oncology . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its full potential as a biochemical tool or as a building block in the synthesis of more complex bioactive molecules.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2 g/mol

IUPAC Name

3-bromo-N-cyclohexyl-4-methoxybenzamide

InChI

InChI=1S/C14H18BrNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)

InChI Key

TXPSEGUIBIYVOF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

  • Structure : Three methoxy groups at the 3,4,5-positions and a 4-bromophenylamide group.
  • Key Differences : Enhanced electron-donating capacity due to multiple methoxy groups, contrasting with the single methoxy and bromo substituents in the target compound. The crystal structure reveals N–H···O hydrogen bonding, which may influence solubility and crystallinity .

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives ()

  • Structure : 3,5-Dimethoxy substitution on the phenylamide group.
  • Key Differences: The symmetrical dimethoxy arrangement alters electronic distribution compared to the asymmetric 3-bromo-4-methoxy configuration.

Nitrogen Substituent Variations

4-Bromo-N-butyl-3-methoxybenzamide ()

  • Structure : Butyl group instead of cyclohexyl on the amide nitrogen.

3-Bromo-4-methoxy-N-methylbenzamide ()

  • Structure : N-methyl substitution.
  • Key Differences : Reduced steric bulk and higher lipophilicity (logP ~2.8 predicted) compared to the cyclohexyl analog. The molecular weight (244.09 g/mol) is significantly lower than the target compound .

Functional Group Additions

3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide ()

  • Structure : Morpholine sulfonyl group at the 4-position of the phenylamide.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, while the morpholine moiety enhances water solubility. This contrasts with the electron-neutral cyclohexyl group in the target compound .

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide ()

  • Structure : Benzoxazole core with dichlorophenyl substitution.
  • The dichlorophenyl group adds steric and electronic complexity .

Halogen and Hydroxy Group Replacements

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()

  • Structure : Hydroxy group replaces bromine, with N,N-dimethyl substitution.
  • Key Differences: The hydroxy group enables hydrogen bonding, while dimethylation increases lipophilicity.

3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide ()

  • Structure : Iodo substituent instead of bromine.

Data Table: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-Bromo-N-cyclohexyl-4-methoxybenzamide C₁₄H₁₈BrNO₂ ~318.21 (estimated) 3-Br, 4-OCH₃, N-cyclohexyl High steric bulk, lipophilic
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₄ 366.21 3,4,5-OCH₃, N-(4-BrC₆H₄) Multiple H-bond donors
4-Bromo-N-butyl-3-methoxybenzamide C₁₂H₁₆BrNO₂ 286.17 3-OCH₃, 4-Br, N-butyl Lower steric hindrance
3-Bromo-4-methoxy-N-methylbenzamide C₉H₁₀BrNO₂ 244.09 3-Br, 4-OCH₃, N-CH₃ High lipophilicity
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 3-Br, 4-OCH₃, N-(4-anilinophenyl) Extended π-conjugation

Preparation Methods

Amidation via Acyl Chloride Intermediate

The most widely reported method involves the reaction of 4-bromo-3-methoxybenzoyl chloride with cyclohexylamine. This two-step process begins with the conversion of 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The acyl chloride is then reacted with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to prevent side reactions.

Key Reaction Parameters:

ParameterValue/Range
Thionyl chloride ratio1.2–1.5 eq
Reaction temperature60–70°C (Step 1)
Amine equivalents1.1 eq (Step 2)
Yield (overall)72–85%

The reaction mechanism follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Triethylamine (TEA) is typically added to scavenge HCl, improving reaction efficiency.

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. This single-step method reacts 4-bromo-3-methoxybenzoic acid directly with cyclohexylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Comparative Performance Data:

Coupling AgentSolventTemperatureTime (h)Yield
EDCDCM25°C1268%
DCCTHF0°C → 25°C2475%
None (thermal)Toluene110°C4841%

This method avoids handling corrosive acyl chlorides but requires rigorous moisture control. The patent literature notes that EDC-mediated coupling achieves higher reproducibility for gram-scale syntheses.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements described in patent US9688685B2 demonstrate a continuous flow process using microreactor technology. The method enhances heat transfer and reduces reaction times:

  • Acyl chloride formation:

    • Residence time: 8–12 minutes at 70°C

    • Conversion: >99% (monitored via FTIR)

  • Amidation stage:

    • Tubular reactor with static mixers

    • Cooling to −10°C before amine introduction

    • Total residence time: 20–30 minutes

Scale-Up Benefits:

  • 98.5% purity by HPLC without chromatography

  • 12 kg/day production capacity in bench-scale systems

Purification and Characterization

Crystallization Techniques

The crude product is typically purified via recrystallization from ethanol/water (3:1 v/v). Key crystallization parameters:

Solvent RatioTemperature GradientPurity (HPLC)
3:160°C → 4°C98.2%
2:150°C → RT95.7%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H), 7.23 (d, J=2.0 Hz, 1H), 6.85 (dd, J=8.4, 2.0 Hz, 1H), 3.89 (s, 3H), 3.72–3.68 (m, 1H), 1.92–1.84 (m, 2H), 1.74–1.63 (m, 3H), 1.48–1.35 (m, 2H), 1.30–1.15 (m, 3H).

  • LC-MS: m/z 312.07 [M+H]⁺ (calc. 312.05).

Emerging Methodologies

Enzymatic Amidation

Preliminary studies using lipase B from Candida antarctica (CAL-B) show promise for greener synthesis:

Biocatalyst LoadSolventConversion (%)
5% w/wMTBE58
10% w/wToluene67

While yields remain suboptimal, this approach eliminates halogenated solvent use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.